

Spectroscopic and Structural Elucidation of 2-Amino-6-bromobenzoxazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-6-bromobenzoxazole

Cat. No.: B1265573

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Disclaimer: Publicly available, comprehensive spectroscopic data (NMR, IR, MS) for **2-Amino-6-bromobenzoxazole** is limited. This guide presents a detailed analysis of its close structural analog, 2-Amino-6-bromobenzothiazole, to provide researchers with a relevant and illustrative technical overview. The experimental protocols and data interpretation are directly applicable to the analysis of similar benzazole derivatives.

Introduction

2-Amino-6-bromobenzoxazole is a heterocyclic compound of interest in medicinal chemistry and drug development due to its privileged benzoxazole core. Structural elucidation through spectroscopic methods is fundamental to confirming its identity, purity, and for use in further synthetic applications. This document provides a summary of the expected spectroscopic data (^1H NMR, ^{13}C NMR, IR, and MS) and the detailed experimental protocols for their acquisition, based on the analysis of the closely related sulfur analog, 2-Amino-6-bromobenzothiazole.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-6-bromobenzothiazole.

Table 1: Nuclear Magnetic Resonance (NMR) Data

^1H NMR (500.134 MHz, DMSO-d₆)[1]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.71	s	1H	Ar-H
7.4 - 7.5	d	2H	Ar-H
5.44	s	2H	-NH ₂

¹³C NMR (100 MHz, DMSO-d₆)[2]

Chemical Shift (δ) ppm	Assignment
167.75	C=N (C2)
152.15	Quaternary Ar-C
133.1	Quaternary Ar-C
126.07	Ar-CH
125.15	Ar-CH
120.9	Ar-CH
119.0	C-Br (C6)

Table 2: Infrared (IR) Spectroscopy Data

FT-IR (KBr Pellet)[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3315	Strong, Broad	N-H Stretch (Amine)
3012	Medium	Aromatic C-H Stretch
1580	Strong	C=N Stretch
1476	Medium	Aromatic C=C Stretch
1261	Medium	C-N Stretch
742	Strong	C-H Bending (Aromatic)
512	Medium	C-Br Stretch

Table 3: Mass Spectrometry (MS) Data

Technique	[M+H] ⁺ Calculated	[M+H] ⁺ Found	Molecular Formula
HRMS-ESI	227.9357 g/mol	Data not available in search results	C ₇ H ₅ BrN ₂ S

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-Amino-6-bromobenzothiazole is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The ¹H NMR spectrum is acquired on a 500.134 MHz spectrometer.[\[1\]](#) The ¹³C NMR spectrum is recorded at 100 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.[\[2\]](#)

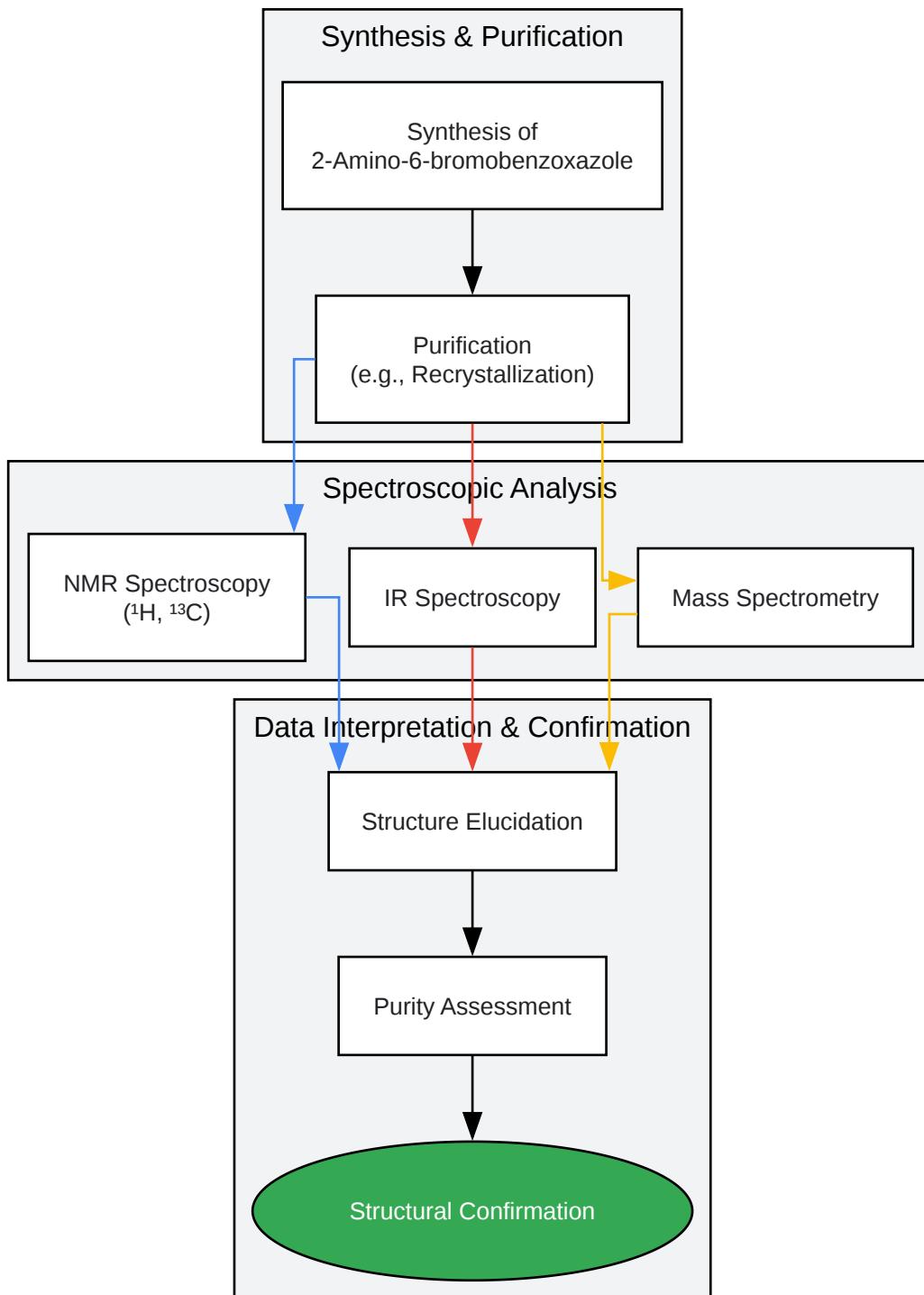
Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) can be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The mass-to-charge ratio (m/z) of the protonated molecule ($[M+H]^+$) is then measured.

Workflow and Data Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like **2-Amino-6-bromobenzoxazole**.

Workflow for Spectroscopic Analysis

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Caption: General workflow for the synthesis, purification, and spectroscopic confirmation of a target molecule.

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References

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